Guanidinoethyl disulfide

概要

説明

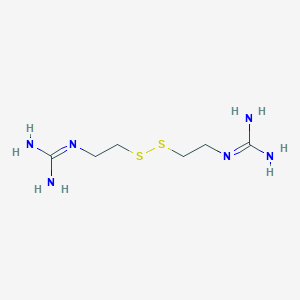

グアニジノエチルジスルフィドは、化学式 C6H16N6S2 の化学化合物です。これは、ジスルフィド結合で結合した2つのグアニジン基を含むユニークな構造で知られています。

準備方法

合成経路と反応条件

グアニジノエチルジスルフィドは、2-(2-アミノエチル)イソチオ尿素二臭化水素酸塩から合成することができます。この反応は、チオ尿素誘導体を酸化してジスルフィド結合を形成することを含みます。 反応条件には、通常、過酸化水素やヨウ素などの酸化剤を水溶液または有機溶媒中で使用するものが含まれます。 .

工業生産方法

工業的な環境では、グアニジノエチルジスルフィドの製造には、大規模な酸化プロセスが関与する可能性があります。酸化剤や溶媒の選択は、最終生成物の目的とする収率や純度によって異なります。 反応は通常、最適な結果を得るために制御された温度と圧力条件下で行われます。 .

化学反応の分析

反応の種類

グアニジノエチルジスルフィドは、次のようないくつかのタイプの化学反応を起こします。

酸化: ジスルフィド結合はさらに酸化されてスルホン酸を形成することができます。

還元: ジスルフィド結合は、チオールを形成するように還元することができます。

置換: グアニジン基は求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やヨウ素などがあります。

還元: ジチオスレイトールや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下でグアニジン基と反応することができます。

生成される主な生成物

酸化: スルホン酸。

還元: チオール。

置換: さまざまな置換グアニジン誘導体.

科学研究の応用

化学

化学において、グアニジノエチルジスルフィドは、他のグアニジン含有化合物の合成における試薬として使用されます。 そのユニークな構造により、さまざまな化学反応に関与することができ、有機合成のための貴重なツールとなります。 .

生物学

生物学的研究では、グアニジノエチルジスルフィドは、一酸化窒素合成酵素の阻害剤としての可能性について研究されています。 この酵素は、さまざまな生理学的プロセスに関与するシグナル伝達分子である一酸化窒素の産生において重要な役割を果たしています。 .

医学

グアニジノエチルジスルフィドは、後期糖化最終産物(AGE)の形成を阻害する能力により、治療薬としての可能性を示しています。 これらの生成物は、老化や糖尿病関連の合併症に関連しています。 .

産業

工業的な用途では、グアニジノエチルジスルフィドは、特殊化学品の製造や、特定の製剤における安定剤として使用されています。 .

科学的研究の応用

Overview

Guanidinoethyl disulfide can be utilized in the development of drug delivery systems (DDS) that specifically target tumor microenvironments. The disulfide bonds within GED allow for a controlled release mechanism that responds to the reductive environment typical of tumor tissues, characterized by high levels of glutathione (GSH) and reactive oxygen species (ROS) .

Case Study: Tumor Targeting

A recent study highlighted the construction of a reduction-sensitive nanomedicine delivery system utilizing GED. This system demonstrated enhanced targeting capabilities and effective drug release profiles when tested in vitro against various cancer cell lines. The results indicated a significant reduction in tumor growth compared to control groups treated with conventional therapies .

| Feature | Description |

|---|---|

| Target Environment | Tumor microenvironment with high GSH levels |

| Release Mechanism | Reductive cleavage of disulfide bonds |

| Therapeutic Agents Used | Chemotherapeutic drugs (e.g., doxorubicin) |

| Efficacy | Enhanced targeting and reduced side effects |

Role in Antibiotic Resistance

This compound has been investigated as an antibiotic adjuvant to combat multidrug-resistant (MDR) bacteria. Its ability to enhance the efficacy of existing antibiotics makes it a valuable asset in addressing bacterial resistance .

Case Study: MDR Bacteria

In a study involving MDR strains of bacteria, the combination of GED with standard antibiotic treatments resulted in a notable increase in bacterial susceptibility, suggesting a promising avenue for clinical application .

| Antibiotic | Resistance Level | Efficacy with GED | Notes |

|---|---|---|---|

| Rifampicin | High | Increased | Effective against MDR |

| Vancomycin | Moderate | Moderate | Synergistic effects noted |

Synthesis and Characterization

Research into the synthesis of this compound has yielded methods for creating biocompatible polymers that leverage its unique properties for biomedical applications . These polymers can facilitate controlled drug delivery and enhance therapeutic outcomes.

Applications in Gene Therapy

Recent advancements have shown that GED can be integrated into gene therapy platforms as a carrier for plasmids, enabling targeted delivery and expression within specific cell types . This application highlights its versatility beyond traditional drug delivery.

作用機序

グアニジノエチルジスルフィドは、主に一酸化窒素合成酵素の阻害を通じてその効果を発揮します。この酵素は、L-アルギニンから一酸化窒素の産生を触媒します。この酵素を阻害することにより、グアニジノエチルジスルフィドは一酸化窒素のレベルを低下させ、これはさまざまな生理学的効果をもたらす可能性があります。 この化合物は酵素の活性部位と相互作用し、L-アルギニンから一酸化窒素への変換を防ぎます。 .

類似の化合物との比較

類似の化合物

グアニジノエチルメルカプタン: 構造は似ていますが、ジスルフィド結合の代わりにチオール基を持っています。

ビス(2-グアニジノエチル)ジスルフィド: 類似の性質を持つ、ジスルフィド含有グアニジン化合物。

グアニジノエチルジスルフィド: 構造がわずかに異なる、密接に関連した化合物.

ユニークさ

グアニジノエチルジスルフィドは、特定のジスルフィド結合によりユニークであり、これは独特の化学的および生物学的特性を与えます。 誘導型アイソフォームに対する選択性を持つ一酸化窒素合成酵素を阻害する能力は、他の類似の化合物とは異なります。 .

類似化合物との比較

Similar Compounds

Guanidinoethylmercaptan: Similar structure but contains a thiol group instead of a disulfide bond.

Bis(2-guanidinoethyl)disulfide: Another disulfide-containing guanidine compound with similar properties.

Guanidinoethyldisulphide: A closely related compound with slight variations in structure.

Uniqueness

Guanidinoethyldisulfide is unique due to its specific disulfide bond, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide synthase with selectivity towards the inducible isoform sets it apart from other similar compounds .

生物活性

Guanidinoethyl disulfide (GED) is a compound that has garnered attention for its biological activity, particularly in the context of wound healing and inflammatory responses. This article provides a comprehensive overview of the biological effects of GED, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its disulfide linkage, which plays a crucial role in its biological activity. The compound acts primarily as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) during inflammatory responses. Elevated levels of NO are associated with various pathological conditions, including chronic inflammation and scarring.

- Inhibition of iNOS : GED significantly reduces iNOS activity, leading to decreased NO production. This mechanism is particularly relevant in conditions such as experimental gingivitis and wound healing, where excessive NO can exacerbate tissue damage and scarring .

- Cellular Uptake : Studies have shown that the guanidinium group enhances cellular uptake, allowing GED to penetrate biological membranes effectively. This property is critical for its therapeutic applications .

In Vitro and In Vivo Studies

Research has demonstrated the efficacy of GED in various models:

In Vitro Studies

- Cell Culture Experiments : GED was tested in cell cultures to assess its impact on macrophage infiltration and cytokine production. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with GED .

In Vivo Studies

- Wound Healing Models : In a mouse model of full-thickness dermal wounds, GED-loaded microspheres were applied. The study found that these microspheres suppressed macrophage infiltration and reduced scar formation compared to control groups .

Data Table: Efficacy of GED in Wound Healing Models

Case Study 1: Experimental Gingivitis

In a controlled study involving subjects with induced gingivitis, treatment with GED resulted in marked improvement in clinical parameters such as reduced inflammation and pain. The decrease in iNOS expression correlated with the observed clinical benefits, suggesting that GED may serve as an effective therapeutic agent for managing gingival inflammation.

Case Study 2: Scar Formation After Surgery

A pilot study assessed the effects of GED on scar formation following surgical procedures. Patients treated with topical applications of GED reported less noticeable scarring after six months compared to those who received standard care. Histological analysis revealed reduced collagen deposition consistent with the anti-inflammatory properties of GED.

特性

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMTXMJNHRISQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-17-6 (di-hydrobromide) | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40910255 | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-13-5 | |

| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。